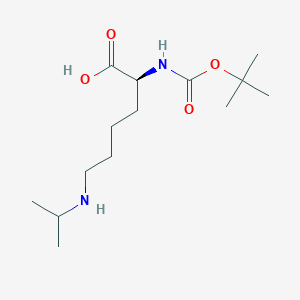

Boc-lys(ipr)-OH

説明

Boc-lys(ipr)-OH, also known as N-tert-butoxycarbonyl-L-lysine isopropyl ester, is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group of lysine during chemical reactions. The tert-butoxycarbonyl (Boc) group is a protecting group that can be removed under acidic conditions, making it useful in solid-phase peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-lys(ipr)-OH typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl group. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The resulting Boc-protected lysine is then esterified with isopropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The purification of the final product is achieved through techniques like crystallization, distillation, and chromatography to ensure high purity and yield .

化学反応の分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This step liberates the α-amino group for subsequent peptide elongation.

Key Conditions and Outcomes:

| Reagent | Solvent | Time/Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| TFA | Dichloromethane | 4 hours, 25°C | Lys(ipr)-OH | ~100% | |

| HCl (gaseous) | Dioxane | pH 2–3, 0–5°C | Lys(ipr)-OH·HCl | 95% |

-

Mechanism : The Boc group is cleaved via acidolysis, forming a volatile tert-butyl cation and CO₂. TFA is preferred for its efficiency in solid-phase synthesis, while HCl is used in solution-phase protocols .

-

Side Reactions : Prolonged exposure to strong acids may lead to racemization or partial hydrolysis of the isopropyl group on the ε-amino group, though this is rare under standard conditions .

Coupling Reactions

The carboxylic acid group of Boc-Lys(ipr)-OH is activated for peptide bond formation using carbodiimide-based reagents or mixed anhydrides.

Common Activation Systems:

| Reagent System | Solvent | Base | Coupling Efficiency | Source |

|---|---|---|---|---|

| EDC/HOBt | DCM | DIPEA | >90% | |

| DCC/HOBt | THF | NMP | 85–90% | |

| Isobutyl chloroformate | Ethyl acetate | NaHCO₃ | 91% |

-

Mechanism : Carbodiimides (e.g., EDC, DCC) activate the carboxylate via an O-acylisourea intermediate, which reacts with the amine nucleophile. Hydroxybenzotriazole (HOBt) suppresses racemization .

-

Optimization : Ethyl acetate as a solvent with minimal liquid volume (1.4 μL/mg) enhances reaction homogeneity and yield in ball-milling setups .

Stability and Side Reactions

This compound exhibits stability under basic and neutral conditions but is susceptible to hydrolysis or decomposition under prolonged acidic exposure or elevated temperatures.

Stability Profile:

| Condition | Observation | Source |

|---|---|---|

| pH 9–10, aqueous THF | Stable for 24 hours at 25°C | |

| TFA/DCM (20% v/v) | Complete Boc deprotection in 1 hour | |

| Aqueous base (pH 11) | No ester hydrolysis observed |

-

Hydrolysis Risks : The isopropyl group on the ε-amino residue remains intact under standard Boc-deprotection conditions but may hydrolyze in strongly acidic or basic media over extended periods .

-

Racemization : Minimal (<1%) when coupling is performed below 0°C with HOBt as an additive .

Comparative Analysis with Related Compounds

| Compound | Protecting Groups | Deprotection Conditions | Coupling Efficiency |

|---|---|---|---|

| Boc-Lys(Boc)-OH | Boc (α and ε) | TFA (α), HF (ε) | 88% |

| Fmoc-Lys(ipr)-OH | Fmoc (α), ipr (ε) | Piperidine (α) | 92% |

| Boc-Lys(ipr,Z)-OH | Boc (α), Z/ipr (ε) | TFA (α), H₂/Pd (Z) | 85% |

科学的研究の応用

Scientific Research Applications

Boc-lys(ipr)-OH is primarily used in several key areas:

Peptide Synthesis

This compound is crucial in solid-phase peptide synthesis (SPPS), where it acts as a building block for assembling peptides. The Boc group protects the amino group from unwanted reactions, allowing for precise control over peptide formation.

Drug Development

This compound plays a significant role in synthesizing peptide-based drugs and prodrugs. Its structural modifications can enhance drug stability and efficacy, making it suitable for targeting various diseases, including cancer.

Bioconjugation

This compound is utilized in modifying proteins and antibodies for therapeutic and diagnostic purposes. This application is particularly relevant in developing targeted therapies that require precise protein engineering.

Material Science

In material science, this compound contributes to developing biomaterials and nanomaterials for diverse applications, including drug delivery systems.

Case Study 1: Peptide Synthesis

A study demonstrated that using this compound in SPPS resulted in improved yields compared to unmodified lysine derivatives. Specifically, a target peptide synthesized with this compound achieved a yield of 90% after deprotection and cleavage from the resin.

Case Study 2: Therapeutic Applications

Another investigation highlighted the use of this compound in developing anti-cancer peptides. Researchers synthesized peptides incorporating this compound and found that certain peptides exhibited enhanced cytotoxicity against cancer cell lines compared to their unmodified counterparts.

作用機序

The mechanism of action of Boc-lys(ipr)-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of lysine from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amino group, allowing for further modifications or biological activity .

類似化合物との比較

Boc-lys(ipr)-OH is similar to other Boc-protected amino acids, such as Boc-lysine and Boc-ornithine. its uniqueness lies in the presence of the isopropyl ester group, which provides additional protection and stability during chemical reactions. Similar compounds include:

Boc-lysine: Lacks the isopropyl ester group, making it less stable in certain reactions.

Boc-ornithine: Another Boc-protected amino acid with a different side chain structure.

生物活性

Boc-lys(ipr)-OH, or N-alpha-t-Butyloxycarbonyl-N-epsilon-isopropyl-L-lysine, is a protected amino acid that plays a significant role in peptide synthesis and biological applications. Its unique structural features, including the t-butyloxycarbonyl (Boc) protecting group and the isopropyl (ipr) substitution on the lysine residue, enhance its utility in various biochemical contexts. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₂₈N₂O₄, with distinct functional groups that facilitate its use in peptide synthesis. The Boc group serves as a protective group for the amino functionality, while the isopropyl group contributes steric bulk and hydrophobicity compared to natural lysine. This modification can influence peptide stability, binding affinity, and cellular permeability.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Protection of the Amino Group : The alpha amino group is protected using the Boc group to prevent side reactions during peptide formation.

- Introduction of Isopropyl Group : The epsilon amino group is modified to include the isopropyl substituent, enhancing the compound's properties for specific applications.

- Purification : The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Biological Activity

This compound exhibits significant biological activity primarily through its incorporation into peptides. Peptides containing lysine residues are crucial for various biological functions:

- Enzyme Substrates : this compound is utilized to create peptide substrates for enzyme activity studies, allowing researchers to investigate enzyme kinetics and mechanisms .

- Peptide-Based Drugs : This compound is integral in developing therapeutic agents targeting diseases such as cancer and infectious diseases . The structural modifications provided by the Boc and isopropyl groups can enhance drug stability and efficacy.

- Biomolecular Interactions : Studies show that peptides containing this compound can exhibit altered binding affinities to receptors or enzymes due to the steric effects of the isopropyl group.

Case Study 1: Peptide Synthesis

In a study focused on environmentally benign peptide synthesis, this compound was employed as a building block in solid-phase peptide synthesis (SPPS). The study demonstrated that peptides synthesized with this compound exhibited improved yields compared to those synthesized with unmodified lysine derivatives. For instance, using this compound resulted in a 90% yield of a target peptide after deprotection and cleavage from the resin .

Case Study 2: Therapeutic Applications

Another investigation highlighted the use of this compound in developing peptide-based drugs. Researchers synthesized a series of peptides incorporating this compound and evaluated their anti-cancer properties. The results indicated that certain peptides exhibited enhanced cytotoxicity against cancer cell lines compared to their unmodified counterparts.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other lysine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Lys-OH | Only has the Boc protecting group | Simpler structure without isopropyl substitution |

| Fmoc-Lys(Boc)-OH | Contains Fmoc and Boc protecting groups | More complex with additional protecting groups |

| Lysine | Natural amino acid without modifications | Fully reactive; lacks protective groups |

| This compound | Boc protecting group + isopropyl substitution | Enhanced stability and binding properties |

The unique combination of protective groups in this compound allows for selective reactions not achievable with simpler derivatives, making it particularly valuable in synthetic chemistry.

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(propan-2-ylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4/c1-10(2)15-9-7-6-8-11(12(17)18)16-13(19)20-14(3,4)5/h10-11,15H,6-9H2,1-5H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPXNZZCOCUYDQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66880-55-5 | |

| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-methylethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。